Acetic-2-13C acid, anhydride
Overview
Description
Acetic-2-13C acid, anhydride: is a labeled compound where the carbon-13 isotope is incorporated into the acetic acid molecule. This compound is particularly useful in various scientific research applications due to its isotopic labeling, which allows for detailed tracking and analysis in chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Acetic Acid: One of the classical methods involves the dehydration of acetic acid using a catalyst such as phosphorus oxide.
Acetaldehyde Oxidation: Another method is the liquid-phase oxidation of acetaldehyde in the presence of manganese acetate as a catalyst.
Methyl Acetate Carbonylation: Industrially, acetic anhydride is often produced by the carbonylation of methyl acetate in the presence of a rhodium catalyst.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acetic anhydride reacts with water to form acetic acid.
Alcoholysis: It reacts with alcohols to form esters.
Aminolysis: It reacts with amines to form amides.
Reduction: It can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products:
Acetic Acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Employed in the synthesis of pharmaceuticals, including the production of aspirin and acetaminophen .
Industry:
Mechanism of Action
Nucleophilic Acyl Substitution:
- The compound undergoes nucleophilic acyl substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the formation of various products such as esters, amides, and acids .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Acetic Acid-1-13C
- Sodium Acetate-2-13C
- Acetic Anhydride-1,1’-13C2 .
Biological Activity
Acetic-2-13C acid, anhydride, a stable isotopologue of acetic anhydride, has garnered attention in various fields including organic synthesis, biochemistry, and environmental science. This article reviews the biological activity of this compound, focusing on its effects on living organisms, its metabolic pathways, and its applications in research.
Acetic anhydride is a colorless liquid with a pungent odor, chemically represented as . The isotopologue acetic-2-13C acid has a molecular weight of 104.07 g/mol and is used extensively in acetylation reactions due to its reactivity with alcohols and amines.
Metabolism and Toxicity
- Hydrolysis and Biodegradability : Acetic anhydride rapidly hydrolyzes in aqueous environments to form acetic acid. This process occurs quickly, with a half-life of approximately 4.4 minutes . Acetic acid is known for its biodegradability, which is significant for assessing the environmental impact of acetic anhydride.
- Inhalation Studies : Research indicates that inhalation of acetic anhydride can lead to respiratory tract irritation. In a two-week study, rats exposed to high concentrations (400 ppm) exhibited significant mortality (40%) after the first exposure . Lower concentrations (20 ppm) resulted in observable irritation symptoms and reduced body weights over prolonged exposure periods .
- Histopathological Findings : Microscopic examinations revealed minimal to moderate irritation in the respiratory tract at higher exposure levels. Notable findings included epithelial hyperplasia and inflammatory cell accumulation in nasal passages and laryngeal tissues . Recovery from these effects was observed after a cessation period of exposure.
- Genotoxicity : In vitro tests have shown no evidence of mutagenicity in standard assays such as the Ames test. However, results from other tests have been equivocal, indicating that further research is needed to fully understand the genetic impact of acetic anhydride .
Case Study 1: Environmental Impact
A study investigated the effects of acetic anhydride on aquatic organisms through hydrolysis products. The rapid conversion to acetic acid suggests minimal long-term toxicity in aquatic environments, supporting its classification as environmentally safe under certain conditions .
Case Study 2: Industrial Applications
In industrial applications, acetic anhydride is employed for modifying polymers and wood preservation. A study utilizing C-13 NMR spectroscopy examined the interaction between acetic anhydride and wood constituents, revealing effective preservation properties without significant toxicity to treated materials .
Data Tables
The following table summarizes key findings from various studies on the biological activity of acetic anhydride:
Study | Exposure Level (ppm) | Effect Observed | Duration |
---|---|---|---|
Inhalation Study 1 | 400 | 40% mortality | 6 hours/day for 5 days |
Inhalation Study 2 | 20 | Respiratory irritation | 13 weeks |
Genotoxicity Test | - | No mutagenicity | Various assays |
Environmental Study | - | Rapid hydrolysis to acetic acid | Immediate |
Properties
IUPAC Name |
acetyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)OC(=O)[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308428 | |
Record name | Acetic-2-13C acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17830-01-2 | |
Record name | Acetic-2-13C acid, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17830-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic-2-13C acid, anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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